molecular formula C5H10N2O B2943544 4-(Aminomethyl)-4-methylazetidin-2-one CAS No. 2154149-68-3

4-(Aminomethyl)-4-methylazetidin-2-one

Cat. No. B2943544
CAS RN: 2154149-68-3
M. Wt: 114.148
InChI Key: IOMUZVRDGGAWTI-UHFFFAOYSA-N
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Description

The compound 4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It’s also used as a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-carboxy benzaldehyde or alkyl esters thereof with hydroxyamine to oxime .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

Synthesis of Biologically Important Compounds

Azetidin-2-ones serve as synthons for constructing a wide array of organic molecules, including aromatic beta-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers. This utility stems from the selective bond cleavage of the beta-lactam ring, facilitating the creation of diverse structures without the beta-lactam skeleton, crucial for developing compounds with biological significance (Deshmukh et al., 2004).

Catalyst-Free Chemical Fixation of Carbon Dioxide

Innovative methods involve the catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions, using propargylic alcohols and primary amines. This approach underscores the environmental and synthetic utility of azetidin-2-one derivatives in creating valuable products from CO2, a greenhouse gas (Jing Xu et al., 2011).

Foldamers from Oxazolidin-2-one Derivatives

Oxazolidin-2-ones have been utilized to synthesize oligomers displaying ordered structures, indicative of foldamer potential. These structures, derived from azetidin-2-one compounds, show promise in understanding protein folding and designing novel biomimetic materials (Lucarini & Tomasini, 2001).

Synthetic Organic Chemistry Framework

The oxazolidin-2-one ring is a pivotal framework in synthetic organic chemistry, facilitating the construction of cyclic carbamate skeletons. This framework is instrumental in asymmetric synthesis, protective group applications, and has seen pharmaceutical applications, notably in the development of antibacterial drugs (Zappia et al., 2007).

Anti-tumor Activity

Novel compounds based on azetidin-2-one derivatives have been synthesized and evaluated for their anti-tumor activity. These studies highlight the potential of azetidin-2-one derivatives in cancer therapy, through mechanisms such as apoptosis induction and inhibition of the epithelial-to-mesenchymal transition process (Safari et al., 2020).

Safety and Hazards

The safety data sheet for 4-(Aminomethyl)benzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases. The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity .

properties

IUPAC Name

4-(aminomethyl)-4-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(3-6)2-4(8)7-5/h2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMUZVRDGGAWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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